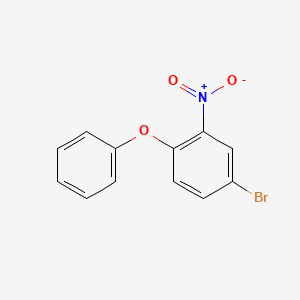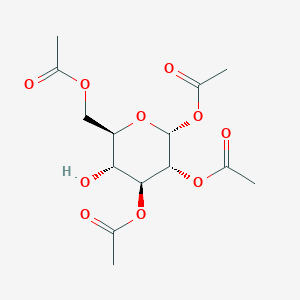
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is an acetylated derivative of glucose. It is a carbohydrate compound that is often used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives. The compound is characterized by the presence of four acetyl groups attached to the glucose molecule, which enhances its reactivity and solubility in organic solvents.
作用机制
Target of Action
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is an acetylated sugar that has wide applications in organic synthesis . It is used as a model compound to study the stereochemistry of carbohydrates through spectroscopic techniques . The primary targets of this compound are the carbohydrate molecules in the biochemical pathways where it is involved .
Mode of Action
The compound interacts with its targets by participating in various biochemical reactions. As an acetylated sugar, this compound can undergo various transformations, including deacetylation and glycosylation, which can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
This compound is involved in the synthesis of disaccharides and D-glucose-6-phosphate . These biochemical pathways play crucial roles in energy metabolism and the biosynthesis of other important biomolecules. The downstream effects of these pathways include the production of energy and the synthesis of essential biomolecules .
Pharmacokinetics
These properties can impact the bioavailability of the compound, which is an important factor in its efficacy .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways in which it is involved. For example, in the synthesis of disaccharides and D-glucose-6-phosphate, it can contribute to energy production and the synthesis of essential biomolecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the rate of the biochemical reactions in which it is involved. Additionally, the presence of other molecules can also influence its action, as they can compete with it for the same targets or enzymes .
生化分析
Biochemical Properties
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is involved in several biochemical reactions due to its acetylated structure. The acetyl groups make it more reactive and suitable for various synthetic applications. This compound interacts with enzymes such as inositol synthase, which is involved in the synthesis of inositol phosphates, important signaling molecules in cells . Additionally, it can be used in the preparation of anionic surfactants, which are essential in various biochemical and industrial processes .
Cellular Effects
This compound influences cellular processes by modifying the availability and activity of glucose within cells. It can affect cell signaling pathways by altering the levels of glucose-6-phosphate, a key intermediate in glycolysis and the pentose phosphate pathway . This modification can lead to changes in gene expression and cellular metabolism, impacting cell growth and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with various biomolecules. The acetyl groups on the glucose molecule can participate in binding interactions with enzymes and proteins, potentially inhibiting or activating their functions . For example, the compound can inhibit enzymes involved in deacetylation processes, thereby affecting the acetylation status of other biomolecules and influencing gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture . Long-term studies have shown that its effects on cellular function can diminish as the compound degrades, highlighting the importance of proper storage and handling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance glucose metabolism and improve energy production in cells. At high doses, it may exhibit toxic effects, such as disrupting normal cellular functions and causing oxidative stress . These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It can be converted into glucose-6-phosphate, which enters glycolysis or the pentose phosphate pathway . The compound can also interact with enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, influencing metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects . The distribution of the compound within tissues can vary, with higher concentrations typically found in metabolically active tissues such as the liver and muscles.
Subcellular Localization
The subcellular localization of this compound is influenced by its acetyl groups, which can direct it to specific cellular compartments. The compound may localize to the cytoplasm, where it can participate in glycolysis and other metabolic processes . Additionally, it can be targeted to specific organelles through post-translational modifications, affecting its activity and function within the cell.
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose can be synthesized through the acetylation of alpha-D-glucopyranose. The process typically involves the reaction of alpha-D-glucopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the glucose molecule .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and consistent production of the compound. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield the parent glucose molecule.
Glycosylation: It can participate in glycosylation reactions to form glycosides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or basic conditions.
Glycosylation: Often involves the use of glycosyl donors and acceptors under catalytic conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products
Hydrolysis: Produces alpha-D-glucopyranose.
Glycosylation: Yields glycosides with different aglycone moieties.
Oxidation and Reduction: Produces various oxidized or reduced derivatives of the compound.
科学研究应用
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a substrate in enzymatic studies and as a model compound in carbohydrate research.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants and other industrial chemicals.
相似化合物的比较
Similar Compounds
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
- 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose
Uniqueness
1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is unique due to the specific positioning of its acetyl groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in certain synthetic applications where other acetylated glucose derivatives may not be as effective .
属性
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(19)12(21-7(2)16)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCFXXCSGBEENZ-RGDJUOJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
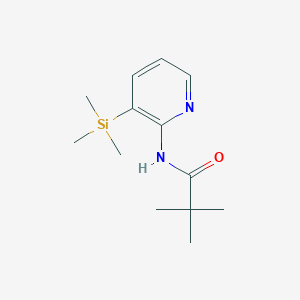

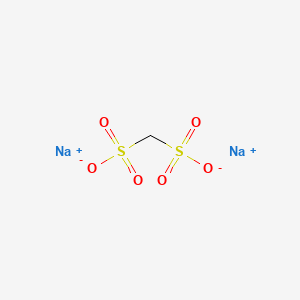
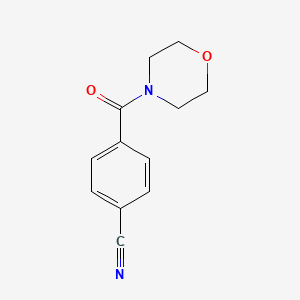
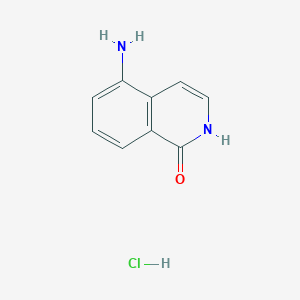
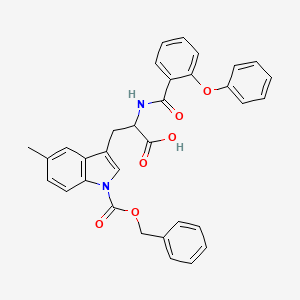
![[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1339525.png)
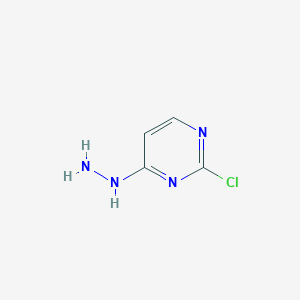
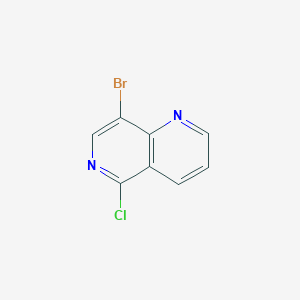
![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)
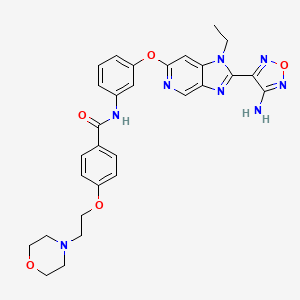
![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)

